molecular formula C15H22N2O3S B2569187 N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034452-09-8

N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2569187
CAS RN: 2034452-09-8
M. Wt: 310.41
InChI Key: QRBCAYCATQOPOZ-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of various chemical reagents and solvents.

Scientific Research Applications

Novel Synthetic Approaches

Synthesis of Di- and Mono-oxalamides : A novel one-pot synthetic approach was developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide structures in synthetic chemistry (Mamedov et al., 2016).

Pharmacological Studies

Inhibition and Reactivation of Cholinesterases : Research on the inhibition, reactivation, and aging kinetics of human cholinesterases by organophosphates suggests potential for developing therapeutic strategies against poisoning by certain pesticides. This study contributes to understanding how compounds interact with biological targets and might be relevant for designing antidotes or treatments (Worek et al., 1999).

Chemical and Biological Activity

Heterocyclic Compounds as LOX Inhibitors : The synthesis and evaluation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives for their lipoxygenase inhibitory activity showcases the potential of heterocyclic compounds in developing new therapeutic agents. This highlights the importance of chemical modifications for enhancing biological activity and could inform future research on related compounds (Aziz‐ur‐Rehman et al., 2016).

Computational and Pharmacological Evaluations

Evaluation of Heterocyclic Derivatives : A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the significance of computational methods in predicting the pharmacological properties of novel compounds, which may be relevant for understanding the applications of complex oxalamides (Faheem, 2018).

Mechanism of Action

properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-8-7-16-13(18)14(19)17-11-15(5-2-3-6-15)12-4-9-21-10-12/h4,9-10H,2-3,5-8,11H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBCAYCATQOPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1(CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

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